Bovolide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bovolide can be synthesized through a copper(I)-catalyzed addition/annulation sequence. This method employs readily available α-ketoacids and alkynes as substrates, using a simple commercially available copper(I) catalyst. The reactions display good substrate scope and deliver products with high stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the copper(I)-catalyzed method mentioned above provides a scalable and efficient route for its synthesis.
Chemical Reactions Analysis
Types of Reactions
Bovolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups in this compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Bovolide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bovolide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that this compound can interact with enzymes and receptors in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Protoanemonin: A simple 4-ylidenebutenolide found in the Ranunculaceae family.
Matricaria lactone: Another 4-ylidenebutenolide isolated from Chrysanthemum viscidiflorus.
Uniqueness of Bovolide
This compound is unique due to its specific structure and the presence of a pentylidene group, which distinguishes it from other butenolides. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dimethyl-5-pentylidenefuran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPZHNZYWAXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1C(=C(C(=O)O1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862410 | |
Record name | 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288393-05-5 | |
Record name | 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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